molecular formula C8H15N3 B114481 1-tert-butyl-3-methyl-1H-pyrazol-5-amine CAS No. 141459-53-2

1-tert-butyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B114481
M. Wt: 153.22 g/mol
InChI Key: CMPRMWFPGYBHTQ-UHFFFAOYSA-N
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Description

“1-tert-butyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C8H15N3 . It has a molecular weight of 153.22 g/mol . The IUPAC name for this compound is 2-tert-butyl-5-methylpyrazol-3-amine . It is also known by other synonyms such as 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine and 2-tert-butyl-5-methylpyrazol-3-amine .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-tert-butyl-3-methyl-1H-pyrazol-5-amine”, has been a subject of interest in many research studies . Pyrazoles are one of the most studied groups of compounds among the azole family due to their utility in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl-3-methyl-1H-pyrazol-5-amine” can be represented by the InChI code 1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3 . The corresponding InChIKey is CMPRMWFPGYBHTQ-UHFFFAOYSA-N . The canonical SMILES representation of the molecule is CC1=NN(C(=C1)N)C(C)(C)C .


Physical And Chemical Properties Analysis

“1-tert-butyl-3-methyl-1H-pyrazol-5-amine” is a solid at room temperature . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis : The compound has been utilized in a solvent-free, one-pot two-step synthesis methodology, simplifying the production of valuable pyrazole derivatives (Becerra et al., 2021).

  • Novel Compound Formation : It has been used in the ambient-temperature synthesis of novel compounds, highlighting its role in creating new chemical entities (Becerra et al., 2021).

  • Structural Characterization : This compound has been a subject in studies focusing on molecular structure and spectral analysis, contributing to the understanding of its chemical properties and behavior (Tamer et al., 2016).

Reactivity and Applications in Synthesis

  • Reactivity Studies : Research has been conducted on the reactivity of derivatives of this compound, providing insights into its potential use in creating biologically active compounds (Mironovich & Shcherbinin, 2014).

  • Role in Polymer Synthesis : The compound has found application in the synthesis of polymers, especially in catalyzing the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).

  • Use in Medicinal Chemistry : It has been involved in the synthesis of compounds with potential antitumor activity, demonstrating its significance in the field of medicinal chemistry (Abonía et al., 2011).

Advanced Materials and Chemical Analysis

  • Nonlinear Optical Studies : The compound has been used in the study of nonlinear optical properties, indicating its relevance in the development of advanced materials (Tamer et al., 2016).

  • In Catalysis : It has been a key component in catalyst systems for ethylene oligomerization and polymerization, underlining its utility in industrial chemistry processes (Obuah et al., 2014).

  • Small Molecule Fixation : The compound has been used in studies focusing on the fixation of small molecules like carbon dioxide, showcasing its potential in environmental chemistry (Theuergarten et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-tert-butyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPRMWFPGYBHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353195
Record name 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-3-methyl-1H-pyrazol-5-amine

CAS RN

141459-53-2
Record name 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 16.4 g (0.2 mol) of 3-aminocrotononitrile in 100 cm3 of n-pentanol were added 19.4 g (0.22 mol) of tert-butylhydrazine. This solution was heated at reflux for 20 hours. The n-pentanol was subsequently distilled off under reduced pressure. A pale yellow solid was obtained, which was taken up in 100 cm3 of isopropyl ether at room temperature and filtered on a sinter funnel. After drying under vacuum at 40° C., 18 g of the expected product were obtained in the form of a pale yellow solid, the melting point of which was from 172 to 175° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 3-aminobut-2-enenitrile (60 g, 731 mmol) and tert-butylhydrazine (96 g, 731.1 mmol) in ethanol (35 ml), triethylamine (220 ml, 2195 mmol) was added. The mixture was refluxed for 12-16 h. The reaction mixture was then concentrated under reduced pressure. The concentrate was extracted with water (100 ml) and ethylacetate (700 ml). The organic layer was washed with brine and dried over Na2SO4 and concentrated under reduced pressure to obtain the title product.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Ö Tamer, BS Arslan, D Avcı, M Nebioğlu… - Journal of Molecular …, 2016 - Elsevier
4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) crystal was synthesized for the first time and its structural characterization was performed by X-ray diffraction …
Number of citations: 27 www.sciencedirect.com
F Cuenú, N Muñoz-Patiño, JE Torres, R Abonia… - Journal of Molecular …, 2017 - Elsevier
… Synthesis, molecular structure, spectral analysis and nonlinear optical studies on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine: A combined experimental and DFT …
Number of citations: 11 www.sciencedirect.com
F Cuenú, J Londono-Salazar, JE Torres… - Journal of Molecular …, 2018 - Elsevier
4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol (4-OHFPz) was synthesized and characterized by FT-IR, MS, NMR, and single-crystal X-ray diffraction. Optimization of …
Number of citations: 23 www.sciencedirect.com
M Koyioni, M Manoli, MJ Manolis… - The Journal of Organic …, 2014 - ACS Publications
The reaction of Appel salt 1 with 1H-pyrazol-5-amines 2 gives main products N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines 3, and 6H-pyrazolo[3,4-c]isothiazole-3-…
Number of citations: 26 pubs.acs.org
IA Omotayo, S Banjo, OT Emmanuel, LD Felix… - 2023 - researchgate.net
… The compounds 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2pyrazoline,24 diethyl-1H-pyrazole-3,5-dicarboxylate and 4(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5amine25 …
Number of citations: 0 www.researchgate.net
R Bharathi, N Santhi - Journal of Theoretical and Computational …, 2017 - World Scientific
… Tamer and co-workers16 have found that 4-(4-bromophenyl)-1-tert-butyl-3-methyl1H-pyrazol-5-amine could possibly be a worthy target for nonlinear optical material. The small energy …
Number of citations: 6 www.worldscientific.com
IA Omotayo, S Banjo, OT Emmanuel, LD Felix… - Journal of Taibah …, 2023 - Elsevier
… The compounds 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline, 24 diethyl-1H-pyrazole-3,5-dicarboxylate and 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine 25 …
Number of citations: 1 www.sciencedirect.com
D Mitchell, KP Cole, PM Pollock… - … Process Research & …, 2012 - ACS Publications
The route selection and process research and development of a practical synthesis for JAK2 inhibitor LY2784544 is described. The first-generation synthesis route, similar to that used …
Number of citations: 44 pubs.acs.org
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
We report the structure-based discovery of CF53 (28) as a highly potent and orally active inhibitor of bromodomain and extra-terminal (BET) proteins. By the incorporation of a NH-…
Number of citations: 26 pubs.acs.org
K Karrouchi, S Fettach, Ö Tamer, D Avcı… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Herein we report the synthesis, DFT calculations, and molecular docking studies of a pyrazole derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) as α-…
Number of citations: 5 www.tandfonline.com

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